molecular formula C11H12ClF3N4O B2481993 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 339029-21-9

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No.: B2481993
CAS No.: 339029-21-9
M. Wt: 308.69
InChI Key: XHPUMUDCOHXVML-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the Sfp-PPTase enzyme and inhibits its function, thereby affecting the post-translational modification process that is crucial for bacterial cell viability and virulence .

Biochemical Pathways

The inhibition of Sfp-PPTase by this compound affects the secondary metabolism of bacteria . This results in the attenuation of the production of Sfp-PPTase-dependent metabolites .

Pharmacokinetics

The compound has been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that it has good bioavailability and can effectively reach its target in the bacterial cell.

Result of Action

The compound’s action results in thwarting bacterial growth . By inhibiting the function of Sfp-PPTase, it disrupts essential biochemical processes in the bacteria, leading to a decrease in bacterial cell viability and virulence .

Action Environment

The compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus . In escherichia coli, efflux has been implicated as a mechanism for resistance . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of efflux pumps in the bacterial cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with tetrahydro-1(2H)-pyrazinecarboxamide under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and trifluoromethyl groups on the pyridine ring, along with the pyrazinecarboxamide moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N4O/c12-8-5-7(11(13,14)15)6-17-9(8)18-1-3-19(4-2-18)10(16)20/h5-6H,1-4H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPUMUDCOHXVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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